1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide 1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 920434-43-1
VCID: VC21404778
InChI: InChI=1S/C24H25BrN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29)
SMILES: CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Br
Molecular Formula: C24H25BrN2O4
Molecular Weight: 485.4g/mol

1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

CAS No.: 920434-43-1

Cat. No.: VC21404778

Molecular Formula: C24H25BrN2O4

Molecular Weight: 485.4g/mol

* For research use only. Not for human or veterinary use.

1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide - 920434-43-1

Specification

CAS No. 920434-43-1
Molecular Formula C24H25BrN2O4
Molecular Weight 485.4g/mol
IUPAC Name 1-[2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C24H25BrN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29)
Standard InChI Key GINCWOBDYKTISU-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Br
Canonical SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Br

Introduction

The compound, 1-(2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide, is a synthetic molecule that combines structural features of chromenone derivatives with a piperidine moiety. This unique structural configuration suggests potential applications in pharmacology, particularly in areas such as anticancer, antimicrobial, or neurological research.

Synthesis Pathway

While specific synthesis details for this compound are not readily available in the provided data, similar chromenone derivatives are typically synthesized through the following steps:

  • Chromenone Formation: A Pechmann condensation reaction involving phenols and β-ketoesters under acidic conditions.

  • Bromination: Introduction of the bromine atom at the desired position using brominating agents like N-bromosuccinimide (NBS).

  • Etherification: Coupling of the chromenone derivative with an appropriate alkylating agent to attach the piperidine group.

  • Carboxamide Functionalization: Conversion of amine precursors into carboxamides using reagents like carbonyldiimidazole (CDI).

Potential Pharmacological Applications

Based on structural analogs:

  • Anticancer Activity: Chromenone derivatives are known for their ability to inhibit enzymes like topoisomerases or kinases involved in cell proliferation.

  • Antimicrobial Properties: Brominated aromatic compounds often exhibit antimicrobial activity by disrupting microbial membranes or enzymes.

  • Neurological Effects: Piperidine-containing molecules are frequently studied for their interaction with neurotransmitter systems.

Mechanism of Action

The compound's mechanism likely involves:

  • Interaction with hydrophobic pockets in protein targets due to its aromatic and brominated groups.

  • Hydrogen bonding via its carboxamide and ether functionalities.

Analytical Characterization

For similar compounds:

  • Spectroscopic methods like NMR and IR confirm structural integrity.

  • Mass spectrometry provides molecular weight verification.

Biological Studies

Although specific data for this compound is unavailable, analogous molecules have demonstrated:

  • High binding affinity to dopamine and norepinephrine transporters .

  • Anticancer efficacy against breast cancer cell lines through inhibition of VEGFR pathways .

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